molecular formula C14H12ClN3 B2558432 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline CAS No. 124833-68-7

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Cat. No.: B2558432
CAS No.: 124833-68-7
M. Wt: 257.72
InChI Key: NOWCXGQSJPMTNV-UHFFFAOYSA-N
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Description

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a heterocyclic compound that combines a quinoline core with a pyrazole moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions. The presence of both chloro and pyrazole substituents in the quinoline ring system enhances its chemical reactivity and biological activity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves the condensation of 7-chloroquinoline with 3,5-dimethyl-1H-pyrazole. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline reacts with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Scientific Research Applications

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial properties.

    3,5-Dimethyl-1H-pyrazole: A versatile building block in organic synthesis.

    Quinoline N-oxides: Known for their diverse biological activities.

Uniqueness

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is unique due to the combination of the chloroquinoline and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmacological research .

Properties

IUPAC Name

7-chloro-4-(3,5-dimethylpyrazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-7-10(2)18(17-9)14-5-6-16-13-8-11(15)3-4-12(13)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWCXGQSJPMTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C=CC(=CC3=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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